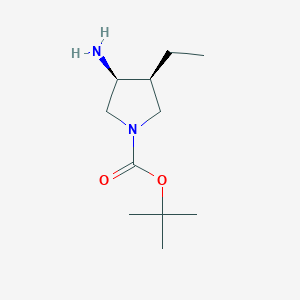

tert-butyl (3S,4S)-3-amino-4-ethyl-pyrrolidine-1-carboxylate

CAS No.:

Cat. No.: VC13629167

Molecular Formula: C11H22N2O2

Molecular Weight: 214.30 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H22N2O2 |

|---|---|

| Molecular Weight | 214.30 g/mol |

| IUPAC Name | tert-butyl (3S,4S)-3-amino-4-ethylpyrrolidine-1-carboxylate |

| Standard InChI | InChI=1S/C11H22N2O2/c1-5-8-6-13(7-9(8)12)10(14)15-11(2,3)4/h8-9H,5-7,12H2,1-4H3/t8-,9+/m0/s1 |

| Standard InChI Key | ZFUJATNIGNCUKO-DTWKUNHWSA-N |

| Isomeric SMILES | CC[C@H]1CN(C[C@H]1N)C(=O)OC(C)(C)C |

| SMILES | CCC1CN(CC1N)C(=O)OC(C)(C)C |

| Canonical SMILES | CCC1CN(CC1N)C(=O)OC(C)(C)C |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Stereochemistry

tert-Butyl (3S,4S)-3-amino-4-ethyl-pyrrolidine-1-carboxylate (CAS: 1951371-88-2) is a bicyclic amine with a molecular formula of C₁₁H₂₂N₂O₂ and a molar mass of 214.30 g/mol. The molecule features a pyrrolidine ring—a five-membered saturated heterocycle containing four carbon atoms and one nitrogen atom—with stereospecific substitutions at the 3- and 4-positions. The (3S,4S) configuration denotes that both chiral centers adopt an S configuration, imparting distinct spatial orientation to the amino (-NH₂) and ethyl (-C₂H₅) groups. The tert-butoxycarbonyl (Boc) group at the 1-position acts as a protective moiety for the secondary amine, enhancing stability during synthetic manipulations.

Table 1: Key Structural and Physical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₂₂N₂O₂ |

| Molecular Weight | 214.30 g/mol |

| IUPAC Name | tert-Butyl (3S,4S)-3-amino-4-ethylpyrrolidine-1-carboxylate |

| Stereochemistry | (3S,4S) |

| Canonical SMILES | CCC1CN(CC1N)C(=O)OC(C)(C)C |

Comparative Analysis with Structural Analogs

The ethyl-substituted derivative shares structural homology with other Boc-protected pyrrolidines, such as tert-butyl (3S,4S)-3-amino-4-phenoxypyrrolidine-1-carboxylate (C₁₅H₂₂N₂O₃, MW 278.35 g/mol) . Replacing the ethyl group with a phenoxy moiety increases molecular weight by 64.05 g/mol and introduces aromatic character, which may enhance π-π stacking interactions in medicinal chemistry applications . Such substitutions highlight the modularity of pyrrolidine scaffolds in tuning physicochemical properties like lipophilicity (LogP) and hydrogen-bonding capacity.

Synthesis and Industrial Production

Synthetic Routes

The synthesis of tert-butyl (3S,4S)-3-amino-4-ethyl-pyrrolidine-1-carboxylate typically involves multi-step sequences starting from pyrrolidine precursors. A common approach includes:

-

Ring Functionalization: Introduction of the ethyl group via alkylation or cross-coupling reactions.

-

Amino Group Protection: Boc protection using di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., triethylamine in THF).

-

Resolution of Stereochemistry: Chiral chromatography or enzymatic resolution ensures enantiopurity of the (3S,4S) isomer.

Industrial-Scale Manufacturing

Industrial production employs continuous-flow reactors to enhance yield and reduce reaction times. For instance, a telescoped process combining alkylation and Boc protection in a single flow system achieves >85% yield with minimal epimerization. Purification via simulated moving bed (SMB) chromatography ensures >99% enantiomeric excess (ee), meeting pharmaceutical-grade standards.

Table 2: Optimized Reaction Conditions for Boc Protection

| Parameter | Value |

|---|---|

| Reagent | Boc₂O |

| Solvent | Tetrahydrofuran (THF) |

| Base | Triethylamine |

| Temperature | 0–5°C |

| Reaction Time | 4 hours |

Physicochemical Properties

Stability and Solubility

The compound exhibits high thermal stability (decomposition temperature >200°C) and moderate solubility in polar aprotic solvents (e.g., 12 mg/mL in DMSO). The Boc group confers resistance to nucleophilic attack, while the ethyl substituent enhances lipophilicity (calculated LogP = 1.8).

Spectroscopic Characterization

-

¹H NMR (400 MHz, CDCl₃): δ 1.44 (s, 9H, Boc CH₃), 1.25 (t, J = 7.2 Hz, 3H, ethyl CH₃), 3.45–3.60 (m, 4H, pyrrolidine H).

-

IR (cm⁻¹): 3320 (N-H stretch), 1685 (C=O stretch), 1160 (C-O-C asym. stretch).

Applications in Scientific Research

Pharmaceutical Intermediates

The compound serves as a precursor to bioactive molecules, including:

-

Antiviral Agents: Analogous pyrrolidines inhibit viral proteases via competitive binding to the active site.

-

Dopamine Receptor Modulators: Structural mimics demonstrate nanomolar affinity for D₂-like receptors, aiding in treating schizophrenia and Parkinson’s disease.

Organocatalysis

Chiral pyrrolidines catalyze asymmetric Michael additions and aldol reactions. For example, the ethyl group’s steric bulk directs facial selectivity in proline-mediated transformations, achieving up to 95% ee in aldol products.

Table 3: Catalytic Performance in Asymmetric Aldol Reactions

| Substrate | ee (%) | Yield (%) |

|---|---|---|

| Cyclohexanone | 92 | 88 |

| 4-Nitrobenzaldehyde | 95 | 85 |

Comparative Analysis with Structural Analogs

Fluorinated Derivatives

Fluorine substitution at the 4-position (e.g., tert-butyl (3R,4S)-3-amino-4-fluoropyrrolidine-1-carboxylate) enhances metabolic stability but reduces synthetic accessibility due to the need for fluorinating agents like DAST.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume